N-({2-[(phenylcarbonyl)amino]phenyl}carbonyl)tryptophan
Overview
Description
N-({2-[(phenylcarbonyl)amino]phenyl}carbonyl)tryptophan is a complex organic compound that features a tryptophan backbone with additional phenylcarbonyl and amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({2-[(phenylcarbonyl)amino]phenyl}carbonyl)tryptophan typically involves multi-step organic reactions. One common method includes the initial protection of the tryptophan amino group, followed by the introduction of the phenylcarbonyl group through a coupling reaction. The final step involves deprotection to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-({2-[(phenylcarbonyl)amino]phenyl}carbonyl)tryptophan can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halides and organometallic compounds.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-({2-[(phenylcarbonyl)amino]phenyl}carbonyl)tryptophan has several applications in scientific research:
Chemistry: Used as a building block for more complex molecules and in studies of reaction mechanisms.
Biology: Investigated for its potential role in protein synthesis and enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the synthesis of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism by which N-({2-[(phenylcarbonyl)amino]phenyl}carbonyl)tryptophan exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate biochemical pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-{2-[(phenylcarbamoyl)amino]phenyl}benzenesulfonamide: Shares structural similarities but differs in functional groups.
Indole derivatives: Compounds like indole-3-acetic acid have similar indole backbones but different substituents.
Uniqueness
N-({2-[(phenylcarbonyl)amino]phenyl}carbonyl)tryptophan is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[(2-benzamidobenzoyl)amino]-3-(1H-indol-3-yl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4/c29-23(16-8-2-1-3-9-16)27-21-13-7-5-11-19(21)24(30)28-22(25(31)32)14-17-15-26-20-12-6-4-10-18(17)20/h1-13,15,22,26H,14H2,(H,27,29)(H,28,30)(H,31,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMHCMGOSNUOMIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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